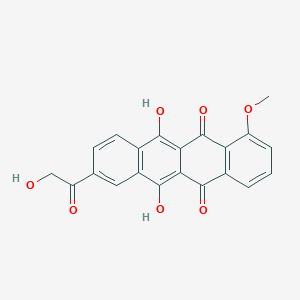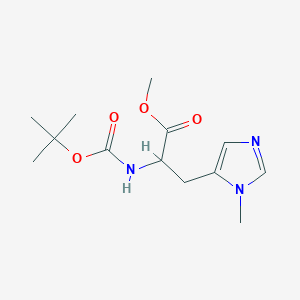
Methyl 2-((tert-butoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-5-yl)propanoate
Overview
Description
Methyl 2-((tert-butoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-5-yl)propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound also contains an imidazole ring, which is a five-membered heterocyclic structure with nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-5-yl)propanoate typically involves the following steps:
Protection of the amine group: The starting material, an amino acid derivative, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (TEA) to protect the amine group.
Formation of the imidazole ring: The protected amino acid derivative is then subjected to cyclization reactions to form the imidazole ring. This step may involve the use of reagents such as phosphorus oxychloride (POCl3) or other cyclizing agents.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions where the Boc protecting group is removed using acids like trifluoroacetic acid (TFA), followed by substitution with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Reduced forms of the compound
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 2-((tert-butoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-5-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its structural similarity to certain amino acids.
Medicine: It serves as a precursor in the synthesis of drugs that target specific biological pathways, including those involved in cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-5-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to active sites of enzymes. The Boc protecting group can be selectively removed under acidic conditions, allowing the compound to undergo further chemical modifications.
Comparison with Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-5-yl)propanoate can be compared with other similar compounds such as:
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: This compound has a phenyl group instead of an imidazole ring, which affects its chemical reactivity and biological activity.
Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-imidazol-4-yl)propanoate: This compound has the imidazole ring at a different position, which can influence its binding affinity to enzymes and receptors.
Methyl 2-((tert-butoxycarbonyl)amino)-3-(1-methyl-1H-pyrazol-5-yl)propanoate: This compound contains a pyrazole ring instead of an imidazole ring, leading to different chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions and interact with molecular targets, making it a valuable tool in scientific research and industrial processes.
Properties
IUPAC Name |
methyl 3-(3-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4/c1-13(2,3)20-12(18)15-10(11(17)19-5)6-9-7-14-8-16(9)4/h7-8,10H,6H2,1-5H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWJAQUOHBEHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[N-acetyl-4-[acetyl-(2-ethoxy-2-oxoethyl)amino]anilino]acetate](/img/structure/B1430198.png)
![2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan](/img/structure/B1430199.png)
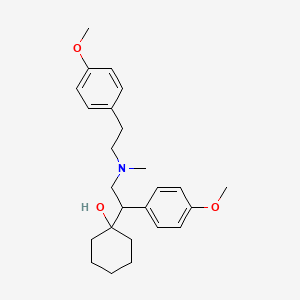
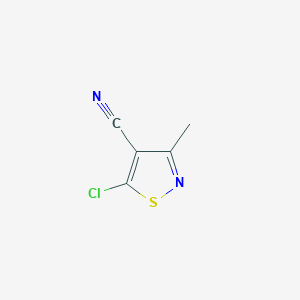

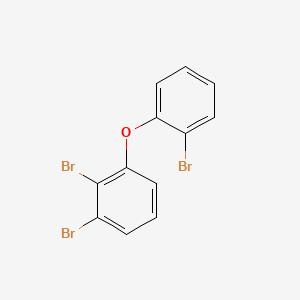
![(8S,9S,10R,13S,14S,17R)-17-Hydroxy-17-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10,13-dimethyl-1,6,7,8,9,10,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-11(2H)-one](/img/structure/B1430209.png)
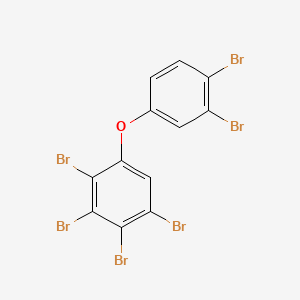

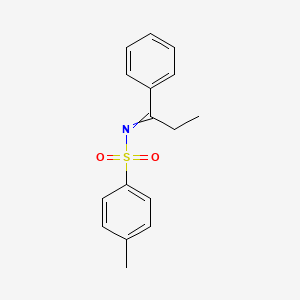
![3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B1430214.png)
![2'-Deoxy-8-[(2-hydroxyethyl)sulfanyl]adenosine](/img/structure/B1430217.png)

